![molecular formula C20H26N4O5S B2641759 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946233-44-9](/img/structure/B2641759.png)
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with an oxygen atom in each ring . This moiety is attached to a piperazine ring via a sulfonyl group . The piperazine ring is further connected to a pyrimidine ring, which carries an isopropoxy and a methyl group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions . Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved sources .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The dihydrobenzo[b][1,4]dioxin moiety is a bicyclic system with an oxygen atom in each ring . The piperazine ring is a six-membered ring containing two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms and two double bonds .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, indicating potential for anti-inflammatory and analgesic applications. These compounds demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Dual Antihypertensive Agents : Marvanová et al. (2016) synthesized new arylpiperazin-1-yl derivatives as potential dual antihypertensive agents, showcasing the versatility of piperazine derivatives in medicinal chemistry (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).
Antimicrobial Activities : Compounds with a piperazine component have been evaluated for their antimicrobial activities, demonstrating the potential for developing new therapeutic agents against various microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacological Targeting : The search for pharmacologically active compounds has led to the synthesis of dialkylaminobenzimidazoles, with studies identifying compounds with potential antiarrhythmic and antiaggregation properties, among others (Zhukovskaya, Anisimova, Spasov, Yakovlev, Gurova, Kucheryavenko, Salaznikova, Kuznetsova, Mal’tsev, Brigadirova, Morkovina, Solov’eva, Gurova, & Reznikov, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing 2,3-dihydrobenzo[b][1,4]dioxin-6-yl have been reported to be useful as immunomodulators , suggesting that this compound may interact with components of the immune system.
Mode of Action
As an immunomodulator, it may interact with immune cells or molecules to modulate immune responses .
Biochemical Pathways
As an immunomodulator, it may influence pathways related to immune response regulation .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
As an immunomodulator, it may influence the function of immune cells or the production of immune-related molecules .
properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-14(2)29-20-13-19(21-15(3)22-20)23-6-8-24(9-7-23)30(25,26)16-4-5-17-18(12-16)28-11-10-27-17/h4-5,12-14H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWPZZBLKBCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.